molecular formula C15H22N2O2 B13633789 4-((4-Isopropylpiperazin-1-yl)methyl)benzoic acid

4-((4-Isopropylpiperazin-1-yl)methyl)benzoic acid

Cat. No.: B13633789
M. Wt: 262.35 g/mol
InChI Key: MPAIATSKHQZVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a piperazine ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with an isopropyl group. This can be achieved by reacting piperazine with isopropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Benzoic Acid Moiety: The isopropyl-substituted piperazine is then reacted with 4-(chloromethyl)benzoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

Mechanism of Action

The mechanism of action of 4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors. This interaction can influence various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
  • 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isopropyl group on the piperazine ring can enhance its lipophilicity and receptor binding affinity, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-[(4-propan-2-ylpiperazin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C15H22N2O2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(6-4-13)15(18)19/h3-6,12H,7-11H2,1-2H3,(H,18,19)

InChI Key

MPAIATSKHQZVQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.